2-Aminomethyl-3-(4-methoxyphenyl)propionic acid
Overview
Description
“2-Aminomethyl-3-(4-methoxyphenyl)propionic acid” is a chemical compound with the CAS Number 682803-14-1 and a linear formula of C11H15NO3 . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of this compound has been studied in the context of peptide analogues. The incorporation of a single β-amino acid moiety in a highly amyloidogenic peptide sequence resulted in the complete inhibition of amyloid fibril formation .Chemical Reactions Analysis
The 2-aminomethyl-3-(4-methoxyphenyl)propionic acid containing analogue peptide 3 exhibits a polydisperse microsphere morphology . Moreover, fibrils from peptides 1 and 2 exhibit typical green-gold birefringence upon Congo red (CR) staining and show an amyloid-like morphological resemblance .Physical And Chemical Properties Analysis
This compound has a molecular weight of 209.24 . It is a white to yellow solid at room temperature .Scientific Research Applications
Inhibition of Amyloid Fibril Formation
This compound has been studied for its potential to inhibit the formation of amyloid fibrils, which are associated with various diseases, including Alzheimer’s and rheumatoid arthritis . By incorporating into peptide sequences, it can prevent the self-association that leads to fibril formation, offering a pathway to therapeutic applications.
Proteomics Research
In proteomics, this compound is used to modify peptides and proteins to study their structure and function. It serves as a building block in the synthesis of peptide analogues, aiding in the understanding of protein interactions and stability .
Antioxidant Activity
Derivatives of this compound have shown high antioxidant activity. This property is valuable in the development of therapeutic agents aimed at combating oxidative stress-related diseases .
Organic Synthesis
The compound is utilized in organic synthesis as an intermediate. Its structure allows for various chemical reactions, making it a versatile building block for synthesizing more complex molecules .
Biomarker for Coffee Consumption
A metabolite of this compound has been identified as a sensitive biomarker for coffee consumption. This application is significant in nutritional studies and for understanding the health effects of coffee intake .
Prostaglandin E2 Production Inhibition
It has been found that certain metabolites of this compound can inhibit the production of prostaglandin E2. This is important in the context of inflammation and pain management, as prostaglandin E2 is a mediator of these physiological processes .
Supramolecular Chemistry
The compound’s ability to form various morphologies, such as polydisperse microspheres, makes it a subject of interest in supramolecular chemistry. Researchers explore its self-assembly properties to create novel materials .
Therapeutic Agent Design
Due to its structural versatility and biological activity, this compound is a candidate for the design of new therapeutic agents. Its role in preventing amyloid fibril formation is particularly promising for the treatment of amyloidosis-related conditions .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(aminomethyl)-3-(4-methoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKAWZDMKJDTFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640588 | |
Record name | 2-(Aminomethyl)-3-(4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminomethyl-3-(4-methoxyphenyl)propionic acid | |
CAS RN |
682803-14-1 | |
Record name | 2-(Aminomethyl)-3-(4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminomethyl-3-(4-methoxy-phenyl)-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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